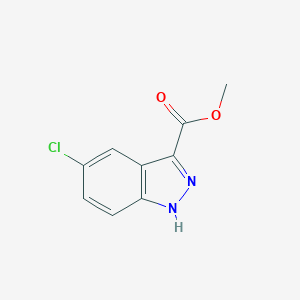

methyl 5-chloro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHGAYNAKIWVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506973 | |

| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-46-5 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 5-chloro-1H-indazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and its derivatives exhibit a wide range of potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and reactivity of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 1079-46-5 | [6][7] |

| Molecular Formula | C₉H₇ClN₂O₂ | [5][6][7] |

| Molecular Weight | 210.62 g/mol | [5][6][7] |

| Appearance | Solid | [6] |

| Purity | 95-98% | [6] |

| XLogP3 | 2.4 | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectral Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.93 | s (singlet) | 3H | - | -OCH₃ |

| 7.48 | dd (doublet of doublets) | 1H | 1.5, 8.8 | Ar-H |

| 7.72 | d (doublet) | 1H | 8.8 | Ar-H |

| 8.0 | d (doublet) | 1H | 1.5 | Ar-H |

| Solvent: DMSO-d₆, Frequency: 300 MHz[7] |

Experimental Protocols: Synthesis

This compound is commonly synthesized via Fischer esterification from its corresponding carboxylic acid.

Synthesis from 5-Chloro-1H-indazole-3-carboxylic Acid

This protocol details the esterification of 5-chloro-1H-indazole-3-carboxylic acid.[7]

Materials:

-

5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)

-

Methanol (75 mL)

-

Concentrated Sulfuric Acid (10 mL)

-

Water (225 mL)

Procedure:

-

A solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared.

-

Concentrated sulfuric acid (10 mL) is added to the solution.

-

The mixture is heated to reflux and maintained for 3 hours.

-

After reflux, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into water (225 mL).

-

The precipitated solid is collected by filtration.

-

The solid is washed with water to yield this compound (4.39 g, 75% yield).[7]

Synthesis workflow for this compound.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of this compound is characterized by the functional groups present in its structure: the indazole ring, the chloro substituent, and the methyl ester.

-

N-Alkylation: The indazole ring can be alkylated at the N1 or N2 position. N-alkylation is a common strategy in the synthesis of synthetic cannabinoids and other biologically active molecules, though it can sometimes lead to a mixture of regioisomers.[8]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, allowing for further modifications such as amide bond formation.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 5-position.

Logical relationship of key reaction sites.

Applications in Drug Discovery

Indazole derivatives are of significant interest in pharmacology.[3] this compound serves as a versatile intermediate for the synthesis of a variety of compounds with potential therapeutic applications. The indazole core is found in molecules developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antagonists for serotonin receptors.[1][4][9] The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug development programs.

References

- 1. Page loading... [guidechem.com]

- 2. jocpr.com [jocpr.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. diva-portal.org [diva-portal.org]

- 9. iris.unina.it [iris.unina.it]

Unveiling the Potential: A Technical Guide to the Biological Activity of Methyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Derivatives of indazole have shown significant promise in therapeutic areas such as oncology and inflammation. This technical guide focuses on a specific derivative, methyl 5-chloro-1H-indazole-3-carboxylate, providing a comprehensive overview of its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation. While direct biological data for this specific ester is limited in publicly available literature, the extensive research on the indazole-3-carboxamide and broader indazole class provides a strong foundation for predicting its potential therapeutic applications.

Indazole and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and kinase inhibitory activities.[1] Several indazole-based drugs have received FDA approval, particularly as kinase inhibitors in cancer therapy, highlighting the clinical significance of this heterocyclic core.

Synthesis

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-chloro-1H-indazole-3-carboxylic acid.

A common synthetic route involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, followed by heating under reflux.[2] The resulting methyl ester can then be isolated and purified.

The precursor, 5-chloro-1H-indazole-3-carboxylic acid, can be synthesized through various methods, including the Jacobson indazole synthesis, which involves the reaction of o-acetamidophenylacetate or its amide with tert-butyl nitrite.[1] Another approach involves the hydrolysis of 5-chloro-3-cyanoindazole.[1]

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related indazole derivatives, this compound is hypothesized to possess potential anti-cancer and anti-inflammatory properties. The primary mechanism of action for many bioactive indazoles is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Potential Anti-Cancer Activity: Kinase Inhibition

The indazole core is a key feature in numerous kinase inhibitors.[3] Specifically, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in cell proliferation, survival, and motility.[4] Aberrant PAK1 activity is linked to the progression of various cancers. It is plausible that this compound could serve as a precursor or exhibit inhibitory activity against PAK1 or other related kinases.

Table 1: Quantitative Data for Related Indazole-3-Carboxamide PAK1 Inhibitors

| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

Data extrapolated from studies on related indazole-3-carboxamide derivatives.

Potential Anti-Inflammatory Activity: COX Inhibition

Indazole derivatives have been investigated for their anti-inflammatory effects, with some demonstrating inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[5] The structural similarities to known COX inhibitors suggest that this compound may also exhibit anti-inflammatory properties through this mechanism.

Potential Modulation of Calcium Signaling: CRAC Channel Inhibition

Certain indazole-3-carboxamides have been identified as blockers of calcium-release activated calcium (CRAC) channels.[6] These channels are critical for calcium signaling in various cell types, including immune cells, and their modulation can impact inflammatory responses. This suggests another potential avenue for the biological activity of this compound.

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, the following detailed protocols for key assays are provided. These methods are based on established procedures for evaluating related indazole derivatives.

Synthesis of this compound

Materials:

-

5-chloro-1H-indazole-3-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Dissolve 5-chloro-1H-indazole-3-carboxylic acid in methanol.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 3 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Dry the solid to obtain this compound.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. promega.com [promega.com]

Spectroscopic and Synthetic Profile of Methyl 5-chloro-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the available spectroscopic data (NMR), provides a detailed synthesis protocol, and offers insights into the expected IR and mass spectrometry data based on analogous structures.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) data provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.93 | singlet | - | 3H | -OCH₃ |

| 7.48 | doublet of doublets | 1.5, 8.8 | 1H | H-6 |

| 7.72 | doublet | 8.8 | 1H | H-7 |

| 8.0 | doublet | 1.5 | 1H | H-4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3100 | Medium, Broad | N-H stretching (indazole) |

| 3000-2850 | Medium-Weak | C-H stretching (aromatic and methyl) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1620, ~1470 | Medium-Weak | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not explicitly available. However, the molecular weight and expected fragmentation patterns can be predicted. The nominal molecular weight of the compound is 210 g/mol .[1][3]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 151/153 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 145 | [Acylium-indazole]⁺ | A common fragment for indazole-3-carboxamides and related structures.[4] |

Experimental Protocols

This section details the synthetic procedure for this compound and provides generalized protocols for the acquisition of spectroscopic data.

Synthesis of this compound[1]

This synthesis involves the esterification of 5-chloro-1H-indazole-3-carboxylic acid.

Materials:

-

5-chloro-1H-indazole-3-carboxylic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

Procedure:

-

A solution of 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol is prepared in a round-bottom flask.

-

To this solution, 10 mL of concentrated sulfuric acid is carefully added.

-

The mixture is heated to reflux and maintained at this temperature for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into 225 mL of water.

-

The precipitated solid product is collected by filtration.

-

The solid is washed with water to remove any remaining acid and other water-soluble impurities.

-

The final product, this compound, is dried. (Yield: 4.39 g, 75%).

General Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz (or higher) spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied.

-

Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity, coupling constants, and integration of the signals are analyzed to elucidate the structure.

General Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is taken first.

-

Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

General Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

References

Determining the Solubility of Methyl 5-chloro-1H-indazole-3-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Methyl 5-chloro-1H-indazole-3-carboxylate

A foundational understanding of the compound's properties is crucial before conducting solubility studies.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | PubChem[3] |

| Molecular Weight | 210.62 g/mol | PubChem[3] |

| CAS Number | 1079-46-5 | PubChem[3][4] |

| Appearance | Solid | CymitQuimica[4] |

| Purity | Typically ≥98% | CymitQuimica[4] |

| XLogP3 | 2.4 | PubChem[3] |

Data Presentation: Quantifying Solubility

When determining solubility, it is imperative to present the data in a clear, structured, and comparable format. The following table serves as a template for recording and presenting solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Acetone | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic (Nephelometry) | May require a co-solvent. |

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of research and the required accuracy. The two primary types of solubility measured are thermodynamic and kinetic.[1]

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1] The "shake-flask" method is the gold standard for this determination.[5][6]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Measurement

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) and then diluted into an aqueous buffer.[1] This method is often used in high-throughput screening (HTS) to identify compounds with potential solubility issues early on.[5]

Protocol: High-Throughput Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution.

-

Precipitation Induction: Transfer a small volume of each dilution into a corresponding well of a new microplate containing the aqueous buffer (e.g., PBS, pH 7.4). This rapid solvent shift can cause precipitation if the compound's solubility is exceeded.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the amount of precipitated particulate matter in each well using a laser nephelometer.[2][5] The instrument detects light scattering caused by insoluble particles.

-

Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Conclusion

The solubility of this compound is a fundamental parameter that must be experimentally determined. While publicly available quantitative data is scarce, the protocols outlined in this guide provide a robust framework for researchers to generate reliable and reproducible solubility data. The choice between thermodynamic and kinetic methods will depend on the specific research context, with the shake-flask method providing definitive equilibrium data and high-throughput techniques offering rapid, early-stage screening. Accurate and well-documented solubility data is essential for the successful progression of this compound through the drug discovery and development pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in binding to a wide array of biological targets. This has led to the development of numerous indazole-containing compounds with significant therapeutic potential, including several FDA-approved drugs. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, with a focus on oncology, neurodegenerative diseases, and inflammation. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a valuable resource for the scientific community.

I. Indazole Derivatives in Oncology: A Kinase-Centric Approach

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indazole derivatives have proven to be particularly effective as kinase inhibitors, targeting various families of kinases involved in tumor growth, proliferation, and angiogenesis.[1][2] Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are now in clinical use for treating various cancers.[1][3]

A. Key Kinase Targets and Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key oncogenic kinases.

Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)

| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | Pazopanib | 30 |

| Arylsulphonyl indazole (12b) | VEGFR-2 | 5.4 | Sorafenib | 90 |

| Arylsulphonyl indazole (12c) | VEGFR-2 | 5.6 | Sorafenib | 90 |

| Arylsulphonyl indazole (12e) | VEGFR-2 | 7 | Sorafenib | 90 |

| 1H-indazol-3-amine (27a) | FGFR1 | < 4.1 | - | - |

| 1H-indazol-3-amine (27a) | FGFR2 | 2.0 | - | - |

| 3-aryl-indazole (39b) | TRKA | 1.6 | - | - |

| Entrectinib (127) | ALK | 12 | - | - |

Table 2: Inhibitory Activity of Indazole Derivatives against Serine/Threonine Kinases

| Compound/Derivative | Target | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) |

| Indazole Amide (53d) | Aurora A | < 1000 | Tozasertib | 2.5 |

| Indazole Derivative (17) | Aurora A | 26 | Alisertib | 1.2 |

| Indazole Derivative (17) | Aurora B | 15 | Barasertib | 0.37 |

| Indazole Derivative (21) | Aurora B | 31 | Barasertib | 0.37 |

| 1H-indazole derivative (82a) | Pim-1 | 0.4 | - | - |

| 1H-indazole derivative (82a) | Pim-2 | 1.1 | - | - |

| 1H-indazole derivative (82a) | Pim-3 | 0.4 | - | - |

| Azaindazole derivative (84) | Pim-1 | Ki = 0.03 | - | - |

| Azaindazole derivative (84) | Pim-2 | Ki = 0.11 | - | - |

| Azaindazole derivative (84) | Pim-3 | Ki = 0.02 | - | - |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide (94) | TTK | single-digit nM | - | - |

| CFI-401870 (95) | TTK | single-digit nM | - | - |

| Indazole-based PLK4 inhibitor (C05) | PLK4 | < 0.1 | - | - |

| 1H-indazole-3-carboxamide (50) | GSK-3β | 350 | - | - |

B. Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole derivatives that inhibit receptor tyrosine kinases like VEGFR and FGFR primarily disrupt downstream signaling cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

VEGFR Signaling Pathway Inhibition by Indazole Derivatives.

II. Indazole Derivatives in Neurodegenerative Diseases

Neuroinflammation and abnormal protein phosphorylation are key pathological features of several neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). Indazole derivatives have shown promise in targeting enzymes implicated in these processes.[4]

A. Key Targets in Neurodegeneration

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6] Indazole derivatives have been developed as potent GSK-3β inhibitors.[1][7]

-

Beta-Secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of AD patients. Some 5-substituted indazole derivatives have been shown to inhibit both BACE1 and cholinesterases.[8][9]

-

Monoamine Oxidase (MAO): MAO inhibitors are used to treat the symptoms of Parkinson's disease. Indazole derivatives have been investigated for their MAO inhibitory activity.[4]

Table 3: Inhibitory Activity of Indazole Derivatives against Neurological Targets

| Compound/Derivative | Target | IC50 (µM) | Disease Relevance |

| 5-substituted indazole (3) | BACE1 | 4.95 | Alzheimer's Disease |

| 5-substituted indazole (6) | BACE1 | 5.37 | Alzheimer's Disease |

| 5-substituted indazole (1) | BuChE | 1.83 | Alzheimer's Disease |

| 5-substituted indazole (2) | BuChE | 0.98 | Alzheimer's Disease |

| 1H-indazole-3-carboxamide (50) | GSK-3β | 0.35 | Alzheimer's Disease |

B. Signaling Pathway in Alzheimer's Disease

The inhibition of GSK-3β by indazole derivatives can prevent the hyperphosphorylation of Tau protein, a critical step in the formation of neurofibrillary tangles.

Inhibition of Tau Hyperphosphorylation by GSK-3β Inhibitors.

III. Indazole Derivatives in Inflammation

Indazole and its derivatives have demonstrated significant anti-inflammatory properties.[2][10] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

A. Key Targets in Inflammation

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] Indazole derivatives have been shown to inhibit COX-2 activity.[12]

-

Pro-inflammatory Cytokines: Indazoles can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2]

Table 4: Anti-inflammatory Activity of Indazole Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) |

| Indazole | TNF-α inhibition | 220.11 |

| 5-aminoindazole | TNF-α inhibition | 230.19 |

| 2,3-diphenyl-2H-indazole (18) | COX-2 inhibition | - |

| 2,3-diphenyl-2H-indazole (23) | COX-2 inhibition | - |

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of indazole derivatives.

A. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest (e.g., VEGFR-2, Aurora A)

-

Substrate peptide/protein

-

Test compounds (indazole derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add 2.5 µL of the test compound or vehicle control.

-

Add 2.5 µL of a 2x kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of 2x ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition and determine IC50 values.[10]

Workflow for a typical kinase inhibition assay.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Cell culture medium

-

Test compounds (indazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10]

C. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.[3]

Materials:

-

Cell lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.[10][13]

V. Conclusion

The indazole scaffold is a remarkably versatile and clinically significant pharmacophore. The examples discussed in this guide highlight the broad applicability of indazole derivatives in targeting key pathways in oncology, neurodegenerative diseases, and inflammation. The robust data supporting their efficacy continues to fuel further research and development in this promising area of medicinal chemistry. This guide serves as a foundational resource for scientists and researchers aiming to explore and expand the therapeutic potential of indazole-based compounds.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 5-chloro-1H-indazole-3-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1H-indazole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Analogs derived from this core have demonstrated significant potential as therapeutic agents, with activities spanning anti-inflammatory, anti-cancer, and neurological applications.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their development as inhibitors of key biological targets.

Core Structure and Chemical Tractability

5-Chloro-1H-indazole-3-carboxylic acid is a key intermediate that allows for diverse chemical modifications.[2] The indazole ring system, a bioisostere of indole, is a common motif in pharmacologically active compounds.[2][5] The carboxylic acid at the 3-position is a critical handle for derivatization, most commonly through the formation of amides (carboxamides), which has proven to be a fruitful strategy for enhancing biological activity.[6][7] The chloro-substituent at the 5-position also offers a site for potential modification, although much of the explored SAR has focused on derivatization at other positions.

SAR of Indazole-3-Carboxamide Analogs as CRAC Channel Blockers

A significant area of investigation for 5-chloro-1H-indazole-3-carboxylate analogs has been their activity as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a critical component in mast cell activation and inflammatory responses.[6][8]

Key SAR Insights:

-

Amide Linker Regiochemistry: A crucial determinant of activity is the orientation of the amide linker at the 3-position. The 'reversed' amide linker (-CO-NH-Ar) is essential for potent CRAC channel blockade. In contrast, the isomeric 'normal' amide linker (-NH-CO-Ar) results in a significant loss of activity.[6] For instance, indazole-3-carboxamide derivatives with the -CO-NH-Ar linkage exhibit sub-micromolar IC50 values, whereas their reverse amide isomers are often inactive even at concentrations up to 100 µM.[6]

-

N1-Substitution: The substituent at the N1 position of the indazole ring plays a significant role in modulating potency.

-

Aryl Amide Substituent (Ar): The nature of the aryl group attached to the amide nitrogen profoundly influences the inhibitory activity against calcium influx.[6]

Quantitative Data:

| Compound ID | N1-Substituent | Amide Substituent (Ar) | IC50 (µM) for CRAC Channel Blockade | Reference |

| 12a | 2,4-dichlorobenzyl | Aryl | 1.51 | [6] |

| 12d | 2,4-dichlorobenzyl | Aryl | 0.67 | [6] |

| 9b | 2,4-dichlorobenzyl | Aryl (reverse amide) | 29 | [6] |

| 9c | 2,4-dichlorobenzyl | Aryl (reverse amide) | > 100 | [6] |

| 9e | 2,4-dichlorobenzyl | Aryl (reverse amide) | ~50% inhibition at 30 µM | [6] |

| 9g | 2,4-dichlorobenzyl | Aryl (reverse amide) | ~50% inhibition at 30 µM | [6] |

SAR of 1H-Indazole-3-carboxamides as GSK-3β Inhibitors

Analogs of 1H-indazole-3-carboxamide have also been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in the treatment of type-2 diabetes and neurological disorders such as Alzheimer's disease.[3]

Key SAR Insights:

-

An in-silico screening approach successfully identified a novel 1H-indazole-3-carboxamide scaffold for GSK-3β inhibition.[3]

-

X-ray crystallography has confirmed the binding mode of these inhibitors, providing a basis for rational, structure-based drug design to optimize potency.[3]

Quantitative Data:

| Compound Class | Target | pIC50 Range | Reference |

| 1H-indazole-3-carboxamides | Human GSK-3β | 4.9 to 5.5 | [3] |

Experimental Protocols

Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides (CRAC Channel Blockers)

A general synthetic route involves a three-step process starting from indazole-3-carboxylic acid.[6]

-

N-Alkylation: The indazole-3-carboxylic acid is treated with an appropriate alkylating agent, such as 2,4-dichlorobenzyl chloride, in the presence of a base like sodium hydride (NaH) to yield the 1-substituted indazole intermediate.[6]

-

Acyl Chloride Formation: The resulting carboxylic acid is then converted to the corresponding acyl chloride by treatment with a chlorinating agent, for example, oxalyl chloride.[6]

-

Amide Coupling: The acyl chloride is subsequently reacted with a desired aryl amine (ArNH2) to furnish the final indazole-3-carboxamide product.[6]

Caption: Synthetic workflow for 1H-indazole-3-carboxamide analogs.

CRAC Channel Activity Assay

The inhibitory activity of the synthesized compounds on the CRAC channel is typically assessed by measuring intracellular calcium influx in mast cells, such as the RBL-2H3 cell line.[8]

-

Cell Culture: RBL-2H3 cells are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

-

Calcium Influx Measurement: Calcium influx is initiated, and changes in intracellular calcium levels are monitored using a fluorescent calcium indicator.

-

Data Analysis: The concentration-response data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate

An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of this compound. This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown a wide range of activities, including anti-inflammatory and anti-tumor properties.[1][2]

Core Physical and Chemical Properties

This compound is a solid at room temperature.[3] Its core structure consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1079-46-5 | [5] |

| Molecular Formula | C₉H₇ClN₂O₂ | [4][5] |

| Molecular Weight | 210.62 g/mol | [4][5] |

| Appearance | Solid | [3] |

| Melting Point | 218-221 °C | |

| InChI Key | OFHGAYNAKIWVOL-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)Cl | [4] |

| Storage | Sealed in a dry environment at 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported:

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) | [5] |

| IR / Mass Spec | Specific experimental data for IR and Mass Spectrometry are not readily available in public literature. Predicted data suggests characteristic peaks for C=O (ester), C-Cl, and aromatic C-H stretches in the IR spectrum. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are provided below.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid.

Materials:

-

5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)

-

Methanol (75 mL)

-

Concentrated Sulfuric Acid (10 mL)

-

Water (225 mL)

Procedure:

-

A solution of 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (10 mL) is carefully added to the solution.

-

The mixture is heated to reflux and maintained for 3 hours.[5]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into water (225 mL), which causes the product to precipitate.

-

The precipitated solid is collected by filtration and washed with water to yield pure this compound (yield: 4.39 g, 75%).[5]

Caption: Esterification workflow for synthesizing the target compound.

N-Alkylation of this compound

The indazole nitrogen is a key site for functionalization. N-alkylation is a common subsequent reaction to generate diverse molecular scaffolds. Achieving regioselectivity at the N1 position is often desired and can be accomplished with specific reaction conditions.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound in anhydrous THF (to a concentration of approx. 0.1 M).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.[9]

-

Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.[9]

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the N1-alkylated product.[9]

Role in Drug Development and Logical Relationships

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. The indazole core is a bioisostere of indole, a common motif in biologically active compounds.[1] The ester at the C3 position and the reactive nitrogen atom at the N1 position allow for extensive chemical modifications.

The primary utility of this compound is as a versatile intermediate. The N-alkylation protocol described above is a gateway to creating libraries of N1-substituted indazoles. These derivatives are explored for various therapeutic targets. For instance, this intermediate is used in the synthesis of certain synthetic cannabinoids and other research chemicals.[10]

Caption: Logical workflow from intermediate to potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]

- 4. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. research.ucc.ie [research.ucc.ie]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. diva-portal.org [diva-portal.org]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the indazole scaffold's role in medicinal chemistry, detailing its synthesis, biological activities, and clinical applications, with a focus on FDA-approved drugs and promising clinical candidates.

A Privileged Structure in Drug Discovery

The indazole nucleus is a bioisostere of indole, enabling it to mimic the interactions of endogenous ligands with their protein targets.[1] This mimicry, combined with the indazole ring's unique electronic properties and synthetic tractability, allows for the generation of diverse compound libraries with a broad spectrum of pharmacological activities.[2][3] Consequently, indazole derivatives have been successfully developed as potent inhibitors of kinases, polymerases, and other key enzymes, leading to breakthroughs in the treatment of cancer, inflammatory diseases, and infectious agents.[3][4][5]

Therapeutic Applications of Indazole-Based Drugs

The versatility of the indazole scaffold is highlighted by the number of FDA-approved drugs and clinical candidates that feature this core structure. These compounds have demonstrated efficacy against a range of diseases, most notably cancer.

Anticancer Activity

The most prominent application of indazole derivatives is in oncology. Several FDA-approved kinase inhibitors incorporate the indazole scaffold, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

Pazopanib (Votrient®) is a multi-target tyrosine kinase inhibitor that impedes tumor growth by blocking key receptors involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[4] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

Axitinib (Inlyta®) is another potent and selective inhibitor of VEGFRs, primarily used in the treatment of advanced renal cell carcinoma.[6] Its ability to disrupt the VEGF signaling pathway leads to the inhibition of tumor neovascularization.

Niraparib (Zejula®) is a highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[4] By inhibiting PARP, niraparib induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[4]

Entrectinib (Rozlytrek®) is a potent inhibitor of Tropomyosin Receptor Kinases (TRK A, B, and C), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[7] It is a tumor-agnostic therapy approved for the treatment of solid tumors harboring NTRK gene fusions and for ROS1-positive non-small cell lung cancer (NSCLC).[8][9]

Table 1: FDA-Approved Indazole-Containing Anticancer Drugs

| Drug Name (Brand Name) | Target(s) | FDA-Approved Indications |

| Pazopanib (Votrient®) | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][4] |

| Axitinib (Inlyta®) | VEGFRs | Advanced Renal Cell Carcinoma[6] |

| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer[4] |

| Entrectinib (Rozlytrek®) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[8][9] |

Anti-inflammatory and Antibacterial Activities

Beyond oncology, the indazole scaffold has shown promise in the development of anti-inflammatory and antibacterial agents. Certain indazole derivatives have been found to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3] Others have demonstrated antibacterial activity by targeting essential bacterial enzymes like DNA gyrase.[10]

Table 2: Selected Preclinical Data for Indazole Derivatives

| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |

| Indazole Derivatives | COX-2 Inhibition | IC50: 12.32 - 23.42 μM | [3] |

| 5-Aminoindazole | COX-2 Inhibition | - | [3] |

| Indazole Derivatives | S. aureus | MIC: 64 - 128 µg/mL | [10] |

| Indazole Derivatives | E. faecalis | MIC: ~128 µg/mL | [10] |

Key Signaling Pathways Targeted by Indazole-Based Drugs

The therapeutic effects of many indazole-containing drugs are a result of their ability to modulate specific signaling pathways that are dysregulated in disease.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. The binding of VEGF to its receptors (VEGFRs) on the surface of endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFRs, thereby blocking this pathway.

VEGFR Signaling Pathway and Inhibition by Pazopanib/Axitinib

PARP-mediated DNA Repair Pathway

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When PARP is inhibited by drugs like Niraparib, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

PARP-mediated DNA Repair and Synthetic Lethality with Niraparib

TRK and ROS1 Signaling Pathways

Tropomyosin receptor kinases (TRKs) and ROS1 are receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (gene fusions), can drive the growth and survival of various cancers. Entrectinib is designed to inhibit these oncogenic fusion proteins, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

TRK and ROS1 Fusion Protein Signaling and Inhibition by Entrectinib

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of indazole-based compounds.

General Synthetic Workflow for Indazole Derivatives

The synthesis of substituted indazoles often involves the construction of the bicyclic ring system followed by functionalization at various positions. A common approach is the cyclization of appropriately substituted hydrazones or the intramolecular coupling of aryl halides.

General Synthetic Workflow for Indazole Derivatives

Detailed Synthesis of Pazopanib

The synthesis of Pazopanib typically involves the coupling of three key intermediates: 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and 5-amino-2-methylbenzenesulfonamide.

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine [4][9] A solution of 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent (e.g., 2-methoxyethylether) is cooled to 0°C. Tin(II) chloride is added, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5°C. The reaction is stirred at room temperature, and the product is precipitated by the addition of ether and collected by filtration.

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [8] A mixture of N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and sodium bicarbonate in N,N-dimethylformamide is heated at 85°C. After completion of the reaction, water is added to precipitate the product, which is collected by filtration.

Step 3: Synthesis of Pazopanib Hydrochloride [7] A mixture of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent (e.g., ethanol or N,N-dimethylformamide) is treated with a catalytic amount of concentrated hydrochloric acid and heated to approximately 95°C. Upon cooling, the product, Pazopanib hydrochloride, precipitates and is collected.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the potency of indazole derivatives against specific kinase targets.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate (often a biotinylated peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: The indazole derivative is added at various concentrations to the assay wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.

-

Antibody-based detection: A phospho-specific antibody that recognizes the phosphorylated substrate is used. The antibody is often labeled with an enzyme (e.g., HRP) or a fluorophore for detection.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Conclusion

The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its presence in several FDA-approved drugs and numerous clinical candidates underscores its significance in medicinal chemistry. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties, leading to the development of highly potent and selective drugs. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly continue to be leveraged to create the next generation of innovative medicines.

References

- 1. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. rroij.com [rroij.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine | 444731-75-3 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-Chloro-1H-indazole-3-carboxylate from 5-Chloroisatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available 5-chloroisatin. The described three-step synthesis involves the alkaline hydrolysis of 5-chloroisatin, followed by diazotization and intramolecular cyclization to form the indazole core, and concluding with esterification.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their applications span various therapeutic areas, including oncology, anti-inflammatory, and anti-viral research. The target molecule, this compound, serves as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors and other potential drug candidates. The following protocols offer a reliable and reproducible method for its preparation.

Overall Synthetic Scheme

The synthesis proceeds in three main steps as illustrated below:

Caption: Overall synthetic route from 5-chloroisatin.

Experimental Protocols

Step 1: Synthesis of Sodium 2-amino-5-chlorophenylglyoxylate (Intermediate A)

This step involves the base-catalyzed hydrolytic ring-opening of 5-chloroisatin.

Materials:

-

5-Chloroisatin (1.0 eq)

-

Sodium hydroxide (2.5 eq)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 5-chloroisatin and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The color of the reaction mixture should change, indicating the consumption of the starting material.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

The sodium salt of 2-amino-5-chlorophenylglyoxylic acid will precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the solid under vacuum to obtain sodium 2-amino-5-chlorophenylglyoxylate.

Data Presentation:

| Parameter | Value (Estimated) |

| Yield | 85-95% |

| Appearance | Yellow solid |

| Purity (by TLC) | >95% |

Step 2: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid (Intermediate B)

This step involves the diazotization of the amino group in Intermediate A, followed by an intramolecular cyclization to form the indazole ring.

Materials:

-

Sodium 2-amino-5-chlorophenylglyoxylate (1.0 eq)

-

Sodium nitrite (1.1 eq)

-

Concentrated hydrochloric acid

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve sodium 2-amino-5-chlorophenylglyoxylate in water and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-indazole-3-carboxylic acid.

Data Presentation:

| Parameter | Value | Reference |

| Yield | 70-80% (Estimated) | |

| Appearance | Light yellow solid | [1] |

| Melting Point | 337 °C | [1] |

| Purity (by HPLC) | >95% |

Step 3: Synthesis of this compound (Final Product)

This final step is an acid-catalyzed esterification of the carboxylic acid.

Materials:

-

5-Chloro-1H-indazole-3-carboxylic acid (1.0 eq)

-

Methanol

-

Concentrated sulfuric acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL).[2]

-

Carefully add concentrated sulfuric acid (10 mL) to the suspension.[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After cooling to room temperature, pour the reaction mixture into 225 mL of cold water.[2]

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.[2]

-

Dry the product under vacuum to obtain this compound.

Data Presentation:

| Parameter | Value | Reference |

| Yield | 75% | [2] |

| Appearance | White to off-white solid | |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) | [2] |

| Purity (by NMR) | >98% | [2] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

detailed protocol for methyl 5-chloro-1H-indazole-3-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is a straightforward esterification of 5-chloro-1H-indazole-3-carboxylic acid.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of the carboxylic acid with methanol.

Reactants:

-

5-chloro-1H-indazole-3-carboxylic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for this synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid | [1] |

| Reagent (Solvent) | 75 mL of Methanol | [1] |

| Reagent (Catalyst) | 10 mL of Concentrated Sulfuric Acid | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Condition | Reflux | [1] |

| Product Yield | 4.39 g | [1] |

| Percentage Yield | 75% | [1] |

| Product Appearance | Solid | [1] |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials:

-

5-chloro-1H-indazole-3-carboxylic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol.

-

Acid Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 3 hours with continuous stirring.

-

Cooling: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into 225 mL of water. A solid precipitate should form.

-

Filtration: Collect the precipitated solid by filtration.

-

Washing: Wash the collected solid with water to remove any remaining acid and impurities.

-

Drying: Dry the purified solid to obtain this compound.

Characterization Data:

The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks:

-

δ 3.93 (s, 3H)

-

δ 7.48 (dd, J = 1.5, 8.8 Hz, 1H)

-

δ 7.72 (d, J = 8.8 Hz, 1H)

-

δ 8.0 (d, J = 1.5 Hz, 1H)[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Methyl 5-chloro-1H-indazole-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chloro-1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic scaffold, featuring a chlorine substituent for further functionalization and a methyl ester for diverse transformations, makes it a valuable starting material for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, with a focus on its utility in drug discovery and development.

Overview of Applications

The primary applications of this compound in organic synthesis revolve around its function as a key intermediate for the preparation of substituted indazole derivatives. These derivatives have shown a broad spectrum of biological activities, most notably as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP), enzymes critically involved in cell signaling pathways that are often dysregulated in cancer.[1][2]

Key synthetic transformations include:

-

N-Alkylation: The indazole nitrogen atoms can be selectively alkylated to introduce various substituents, a common strategy in modulating the pharmacological properties of the resulting compounds. The regioselectivity of this reaction (N1 vs. N2) is a critical aspect and can be controlled by the choice of reaction conditions.

-

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for subsequent amide bond formation, a crucial step in the synthesis of many drug candidates.

-

Amide Coupling: Following hydrolysis, the resulting carboxylic acid is frequently coupled with a diverse range of amines to generate a library of indazole-3-carboxamides. These amides are prevalent in kinase and PARP inhibitors.

The general workflow for the utilization of this compound in the synthesis of bioactive compounds is depicted below.

Caption: General synthetic workflow starting from this compound.

Experimental Protocols and Data

N-Alkylation of this compound

The N-alkylation of the indazole ring is a pivotal step in the synthesis of many biologically active molecules. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors N1-alkylation. This is attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[3]

Protocol 1: Regioselective N1-Alkylation

This protocol is adapted from procedures for analogous indazole-3-carboxylates and is designed to favor the N1-alkylated product.[3][4][5]

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodomethane | NaH | THF | rt | 16 | >95 (expected) | [3][4] |

| 2 | Benzyl bromide | NaH | THF | rt | 24 | >95 (expected) | [3][5] |

| 3 | Isopropyl iodide | NaH | DMF | rt | - | 38 (N1) / 46 (N2) | [6] |

| 4 | Alkyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | 90-98 (N1) | [6] |

Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward and high-yielding transformation, providing a key intermediate for amide bond formation.

Protocol 2: Saponification of this compound

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add LiOH or NaOH (2-3 eq) to the solution.

-

Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-